N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
CAS No.: 1226808-60-1
Cat. No.: VC0113740
Molecular Formula: C13H10BrN3O2
Molecular Weight: 320.146
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226808-60-1 |
|---|---|
| Molecular Formula | C13H10BrN3O2 |
| Molecular Weight | 320.146 |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 |
| Standard InChI Key | WFIYPADYPQQLNN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br |
Introduction
Chemical Properties and Structure
| Property | Value |
|---|---|
| CAS Number | 1226808-60-1 |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ |
| Molecular Weight | 320.146 g/mol |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione |
| InChI | InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 |
| InChIKey | WFIYPADYPQQLNN-UHFFFAOYSA-N |
| Physical State | Solid |
Structural Characteristics
The structure of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide features three principal components that contribute to its chemical reactivity and biological properties. The phthalimide moiety consists of a five-membered imide ring fused with a benzene ring, creating a planar, rigid structure . This component is connected via an ethyl linker to a pyrazole ring that carries a bromine atom at position 4 .
The presence of the bromine atom on the pyrazole ring is particularly significant as it can participate in various organic reactions, such as cross-coupling reactions, making this compound a versatile intermediate in organic synthesis. The nitrogen atoms in the pyrazole ring and the carbonyl groups in the phthalimide portion provide potential sites for hydrogen bonding and other molecular interactions, which could be relevant to its biological activities .
Synthesis and Reactivity
Chemical Reactivity
Applications in Research and Development
Protein Degrader Building Blocks
One of the primary applications of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is as a building block in the design and synthesis of protein degraders . Protein degradation has emerged as an innovative therapeutic strategy that offers distinct advantages over traditional enzyme inhibition approaches, particularly for targeting proteins previously considered "undruggable."
The compound can be incorporated into the design of molecules that selectively target specific disease-causing proteins for degradation. This approach is particularly relevant in therapeutic applications where the goal is to eliminate problematic proteins rather than merely inhibiting their function. The structural features of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, particularly the reactive bromine site, make it suitable for elaboration into more complex molecular architectures required for protein degrader design.
Medicinal Chemistry Applications
Beyond protein degradation, N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide has been investigated for its potential anti-inflammatory properties . Research has found that this compound binds to the active site of cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandins . This binding inhibits COX activity, thereby preventing prostaglandin synthesis, which is a key process in inflammatory responses .
The ability to inhibit COX suggests potential applications in the development of anti-inflammatory agents, which could be useful in the treatment of various inflammatory conditions. This biological activity adds another dimension to the utility of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide beyond its role as a synthetic intermediate.
Biological Activity and Mechanism of Action
Anti-inflammatory Properties
Research findings indicate that N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide possesses anti-inflammatory properties due to its ability to inhibit prostaglandin synthesis . Prostaglandins are lipid mediators that play crucial roles in various physiological and pathological processes, including inflammation, pain, and fever. By inhibiting their production, this compound could potentially reduce inflammatory responses.
Enzyme Inhibition Mechanism
The mechanism underlying the anti-inflammatory activity of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide involves its binding to the active site of cyclooxygenase (COX) . This enzyme exists in multiple isoforms, including COX-1 and COX-2, and is responsible for catalyzing the conversion of arachidonic acid to prostaglandin H2, the first step in the prostaglandin synthesis pathway.
By binding to the active site of COX, N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide prevents the enzyme from processing arachidonic acid, thereby inhibiting the production of prostaglandins . This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in pain management and inflammatory conditions.
Table 2: Reported Biological Activities of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Treatment of inflammatory conditions |
| Inhibition of prostaglandin synthesis | Binding to COX active site | Pain management, fever reduction |
| Component of protein degraders | Incorporation into targeted protein degradation molecules | Treatment of diseases caused by specific proteins |
| Classification | Hazard Statement | Precautionary Phrase |
|---|---|---|
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product |
| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth |
Current Research and Future Directions
Research Trends
Current research on N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide primarily focuses on its applications as a building block in protein degrader design and its potential anti-inflammatory properties . The field of targeted protein degradation has gained significant momentum in recent years, with technologies such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues showing promise in pre-clinical and clinical settings. As a component in the design of such molecules, N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide may contribute to advances in this area.
Future Perspectives
Future research directions for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide may include:
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Further exploration of its anti-inflammatory mechanisms and potential development of optimized derivatives with enhanced COX inhibitory activity
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Incorporation into novel protein degrader designs targeting specific disease-relevant proteins
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Investigation of other potential biological activities beyond COX inhibition
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Development of more efficient synthetic routes to facilitate larger-scale production for research purposes
As the fields of medicinal chemistry and protein degradation continue to evolve, compounds like N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide that offer versatile chemical handles for modification are likely to remain valuable research tools.
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